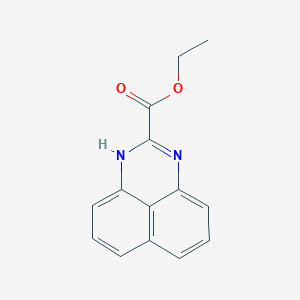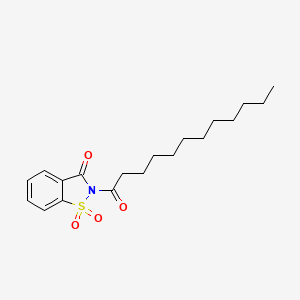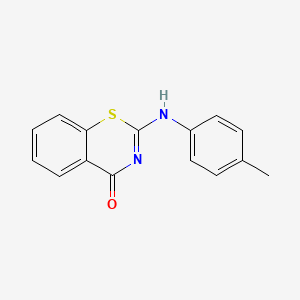
Acetic acid;deca-2,5-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;deca-2,5-dien-1-ol is an organic compound that combines the properties of acetic acid and deca-2,5-dien-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;deca-2,5-dien-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with deca-2,5-dien-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where acetic acid and deca-2,5-dien-1-ol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Acetic acid;deca-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in deca-2,5-dien-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds in deca-2,5-dien-1-ol can be reduced to form saturated alcohols.
Substitution: The ester bond can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products
Oxidation: Deca-2,5-dien-1-al (aldehyde) or deca-2,5-dienoic acid (carboxylic acid).
Reduction: Decanol (saturated alcohol).
Substitution: Various esters or acids depending on the nucleophile used.
科学的研究の応用
Acetic acid;deca-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid;deca-2,5-dien-1-ol involves its interaction with various molecular targets. The ester bond can undergo hydrolysis to release acetic acid and deca-2,5-dien-1-ol, which can then participate in different biochemical pathways. The double bonds in deca-2,5-dien-1-ol make it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules.
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.
Deca-2,5-dien-1-ol: An unsaturated alcohol with applications in organic synthesis and fragrance production.
Ethanol: A simple alcohol used as a solvent and in alcoholic beverages.
Uniqueness
Acetic acid;deca-2,5-dien-1-ol is unique due to its combination of an ester bond and unsaturated alcohol, providing a versatile compound with diverse reactivity and applications. Its ability to undergo various chemical reactions makes it valuable in both research and industrial settings.
特性
CAS番号 |
111731-21-6 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
acetic acid;deca-2,5-dien-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h5-6,8-9,11H,2-4,7,10H2,1H3;1H3,(H,3,4) |
InChIキー |
RJPHAQGFPPNKMH-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCC=CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)



![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)


![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)

![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

